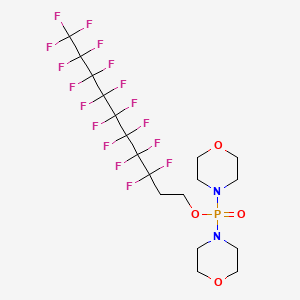

2-(Perfluorooctyl)ethyl dimorpholinophosphinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(perfluorooctyl)ethyl dimorpholinophosphinate is an organofluorine compound, a phosphinamidate and a member of morpholines. It has a role as a nonionic surfactant.

Wissenschaftliche Forschungsanwendungen

Subheading Advances in Electrochemical Fluorination

Electrochemical fluorination (ECF) is a significant technique in synthetic chemistry, particularly in the creation of compounds containing perfluoromorpholino groups. A study by Abe et al. (2001) explored the electrochemical fluorination of various methyl and ethyl esters of morpholino-substituted carboxylic acids. The research found that perfluoroacid fluorides with perfluoromorpholino groups could be obtained in fair to good yields through ECF. The study also reported the yields being influenced by factors like α-bond cleavage and the nature of the alkyl group of the carboxylic acids, which may lead to cyclization side reactions. This research provides valuable insights into the synthesis of perfluoroheterocyclic compounds with perfluoromorpholino groups, paving the way for future applications in different fields of chemistry and materials science (Abe, Baba, Kunio, & Fukaya, 2001).

Fluorinating Agents in Organic Synthesis

Subheading Enhancing Thermal Stability and Handling in Fluorination

In the realm of organic synthesis, the development of stable and easily handled fluorinating agents is crucial. L’Heureux et al. (2010) introduced crystalline fluorinating agents, namely diethylaminodifluorosulfinium tetrafluoroborate (XtalFluor-E) and morpholinodifluorosulfinium tetrafluoroborate (XtalFluor-M), which exhibit enhanced thermal stability and ease of handling compared to their predecessors like DAST and Deoxo-Fluor. These reagents, which do not produce highly corrosive free-HF, represent a significant advancement in the field of organic synthesis, offering a safer and more efficient alternative for converting alcohols to alkyl fluorides and carbonyls to gem-difluorides (L’Heureux et al., 2010).

Environmental Impact and Biodegradation of Fluorinated Compounds

Subheading Environmental Fate of Perfluoroalkyl Acid Precursors

Zhang et al. (2020) conducted a comprehensive review of the environmental biodegradability of perfluoroalkyl acids (PFAAs) and their precursors. PFAAs, known for their persistent, toxic, and bioaccumulative nature, are a concern due to their widespread use and presence in the environment. The study delves into the biotransformation strategies of PFAA precursors, highlighting the involvement of microbial strains, activated sludge, and plants in their degradation. It emphasizes the cleavage of carbon-fluorine bonds and the degradation of non-fluorinated functional groups, providing critical insight into the environmental fate and potential hazards of PFAA precursors (Zhang, Pang, Lin, Mishra, Bhatt, & Chen, 2020).

Eigenschaften

CAS-Nummer |

134051-90-4 |

|---|---|

Produktname |

2-(Perfluorooctyl)ethyl dimorpholinophosphinate |

Molekularformel |

C18H20F17N2O4P |

Molekulargewicht |

682.3 g/mol |

IUPAC-Name |

4-[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecoxy(morpholin-4-yl)phosphoryl]morpholine |

InChI |

InChI=1S/C18H20F17N2O4P/c19-11(20,1-6-41-42(38,36-2-7-39-8-3-36)37-4-9-40-10-5-37)12(21,22)13(23,24)14(25,26)15(27,28)16(29,30)17(31,32)18(33,34)35/h1-10H2 |

InChI-Schlüssel |

HAEOSTPXSODLJY-UHFFFAOYSA-N |

SMILES |

C1COCCN1P(=O)(N2CCOCC2)OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Kanonische SMILES |

C1COCCN1P(=O)(N2CCOCC2)OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Andere CAS-Nummern |

134051-90-4 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[5,6-Bis(4-methoxyphenyl)-4-furo[2,3-d]pyrimidinyl]amino]-1-propanol](/img/structure/B1228624.png)

![N'-[2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-1-oxoethyl]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B1228626.png)

![2-[5-(2-fluorophenyl)-2-tetrazolyl]-N-[2-(3-methylbutylamino)-2-oxoethyl]-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1228627.png)

![8-[[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]methyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione](/img/structure/B1228629.png)

![N-[3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B1228636.png)

![4-[4-Oxo-2-[[2-oxo-2-[(phenylmethyl)amino]ethyl]thio]-3-quinazolinyl]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1228639.png)